molecular formula C16H13N B3064858 2-Amino-4-phenylnaphthalene CAS No. 228107-17-3

2-Amino-4-phenylnaphthalene

Cat. No.: B3064858
CAS No.: 228107-17-3
M. Wt: 219.28 g/mol
InChI Key: AAXFDFZAYLVYGE-UHFFFAOYSA-N
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Description

Historical Context and Chemical Significance

While specific historical details regarding the first synthesis or discovery of 2-Amino-4-phenylnaphthalene are not extensively documented in readily available literature, its significance can be understood within the broader history of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. PAHs, such as naphthalene (B1677914), have been known since the 19th century, primarily derived from coal tar. The introduction of functional groups, like the amino group, onto these aromatic frameworks led to the development of a vast array of compounds with diverse applications.

Aromatic amines, in general, are crucial intermediates in the synthesis of dyes, pharmaceuticals, and pesticides. The presence of the extended aromatic system of naphthalene, combined with a phenyl substituent, suggests that this compound could be a precursor or an intermediate in the synthesis of more complex organic molecules. The amino group provides a reactive site for various chemical transformations, making it a valuable building block in organic synthesis. Research into substituted phenylnaphthalenes has been driven by the search for new materials and biologically active compounds.

Structural Classification and Nomenclature within Polycyclic Aromatic Amines

This compound is classified as a polycyclic aromatic amine. This classification is based on its core structure, which consists of a naphthalene ring system, a polycyclic aromatic hydrocarbon, with an attached amino (-NH2) group. researchgate.netwikipedia.orgnih.gov

Based on the nature of the groups attached to the nitrogen atom, amines are categorized as primary, secondary, or tertiary. Since the nitrogen atom in this compound is bonded to one aromatic ring system and two hydrogen atoms, it is a primary amine .

Furthermore, aromatic amines can be divided into arylamines and aryl alkyl amines. In arylamines, the nitrogen atom is directly bonded to one or more aromatic rings. As the amino group in this compound is directly attached to the naphthalene ring, it is classified as an arylamine .

The systematic IUPAC name for this compound is 4-phenylnaphthalen-2-amine . The numbering of the naphthalene ring follows established conventions to give the substituents the lowest possible locants.

The table below summarizes the structural classification of this compound.

Classification CategoryClassification of this compoundRationale
Based on the carbon framework Polycyclic Aromatic Amine (PAA)Contains a naphthalene (polycyclic aromatic) core with an amino group.
Based on amino group substitution Primary AmineThe nitrogen atom is bonded to one carbon atom (of the naphthalene ring) and two hydrogen atoms.
Based on the nature of the organic group ArylamineThe nitrogen atom is directly bonded to an aromatic (naphthalene) ring.

Due to the limited specific research data available for this compound, the following table presents typical spectroscopic data ranges for related aminonaphthalene compounds. These values are illustrative and may not represent the exact experimental data for this compound.

Spectroscopic Data (Typical for Aminonaphthalenes)
¹H NMR (proton nuclear magnetic resonance) Aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The chemical shift of the amino (-NH₂) protons can vary and may appear as a broad singlet.
¹³C NMR (carbon-13 nuclear magnetic resonance) Aromatic carbons generally resonate in the range of δ 110-150 ppm. The carbon atom attached to the amino group often shows a characteristic chemical shift.
IR (infrared) Spectroscopy N-H stretching vibrations of the primary amine are typically observed as two bands in the region of 3300-3500 cm⁻¹. C-N stretching vibrations appear in the 1250-1350 cm⁻¹ region. Aromatic C-H stretching is usually seen above 3000 cm⁻¹, and aromatic C=C stretching vibrations are found in the 1400-1600 cm⁻¹ range.
Mass Spectrometry (MS) The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would be characteristic of the loss of the amino group and cleavage of the aromatic rings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylnaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXFDFZAYLVYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442449
Record name 2-Amino-4-phenylnaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228107-17-3
Record name 2-Amino-4-phenylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Methodological Advancements for 2 Amino 4 Phenylnaphthalene and Derivatives

Strategic Approaches to Naphthalene (B1677914) Core Functionalization

The construction of the 2-amino-4-phenylnaphthalene skeleton can be accomplished through several synthetic blueprints, each possessing distinct advantages and challenges. These methods range from the direct functionalization of a naphthalene core to the assembly of the bicyclic system via cascade or multicomponent reactions.

Direct Amination and Phenylation Methodologies

The direct introduction of amino and phenyl groups onto a naphthalene ring is an atom-economical strategy. However, achieving the desired 2,4-disubstitution pattern with high regioselectivity is a significant hurdle. Research in this domain often leverages C-H activation techniques. While direct C-H amination of arenes is a powerful tool, the direct, single-step synthesis of this compound with high yield is not commonly reported. nih.gov These methods are more frequently applied to naphthalene precursors that already possess one of the desired substituents.

Cascade and Multi-component Reactions

Cascade and multi-component reactions (MCRs) provide an elegant and efficient means of assembling complex molecules like this compound from simple starting materials in a single synthetic operation, thereby minimizing waste and purification steps. nih.govyoutube.com A notable strategy involves the three-component reaction of a ketone, an aldehyde, and a nitrile. For instance, the reaction between acetophenone, benzaldehyde, and malononitrile (B47326) can yield highly substituted aminonaphthalenes in the presence of a suitable catalyst. mdpi.com

Annulation of alkynes also represents a powerful approach. Ruthenium-catalyzed [4+2] benzannulation of 2-aminostyrenes with internal alkynes has been demonstrated to produce 1,3-di- and 1,3,4-trisubstituted naphthalenes. nih.gov While not directly yielding the target compound, these methods underscore the potential of cascade reactions in constructing complex naphthalene-based architectures.

Precursor-based Synthesis: Role of Substituted Naphthalenes

A more conventional and controlled route to this compound involves the use of pre-functionalized naphthalene precursors. This allows for the regioselective and stepwise introduction of the amino and phenyl groups. For example, starting with 2-naphthylamine (B18577), a subsequent phenylation at the 4-position can be performed. Conversely, a 4-phenylnaphthalene derivative can be synthesized first, followed by the introduction of an amino group at the 2-position.

Table 1: Comparison of Strategic Approaches

Synthetic StrategyDescriptionAdvantagesDisadvantages
Direct C-H Functionalization Direct introduction of amino and phenyl groups onto the naphthalene core.Atom economical, reduces the number of synthetic steps.Often exhibits poor regioselectivity and may require harsh reaction conditions.
Cascade/Multi-component Reactions Multiple bond-forming events occur in a single pot from simple starting materials.High efficiency, generation of molecular complexity from simple precursors, and reduced waste.Can be highly sensitive to reaction conditions, and the substrate scope may be limited.
Precursor-based Synthesis Stepwise functionalization of a pre-existing substituted naphthalene.High regioselectivity and utilization of well-established reaction methodologies.May involve longer synthetic sequences and potentially generate more waste.

Catalytic Systems in Aminophenylnaphthalene Synthesis

The advancement of novel catalytic systems has been crucial in the synthesis of this compound and its analogues. Both transition metal-based and metal-free catalysts have been effectively utilized to facilitate the key bond-forming steps.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly involving palladium, copper, and rhodium, is fundamental to the synthesis of aminophenylnaphthalenes. These catalysts are instrumental in cross-coupling reactions that form the necessary carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, are among the most prevalent methods. For instance, the synthesis of this compound can be achieved through the Suzuki coupling of 2-amino-4-bromonaphthalene with phenylboronic acid. Alternatively, the Buchwald-Hartwig amination of 4-phenyl-2-bromonaphthalene with an appropriate nitrogen source can be employed.

Rhodium-catalyzed reactions have also proven to be a powerful synthetic tool. For example, rhodium(III)-catalyzed C-H activation and annulation of N-pivaloyl-1-naphthylamines with unsymmetrical internal alkynes can generate a variety of substituted naphthalenes, offering a regioselective pathway to complex naphthalene derivatives.

Table 2: Examples of Transition Metal-Catalyzed Reactions

Reaction TypeCatalyst/LigandSubstratesProduct Type
Suzuki-Miyaura Coupling Pd(OAc)₂ / SPhos2-Amino-4-bromonaphthalene, Phenylboronic acidThis compound
Buchwald-Hartwig Amination Pd₂(dba)₃ / Xantphos4-Phenyl-2-bromonaphthalene, Ammonia surrogateThis compound
Rhodium-catalyzed Annulation [RhCp*Cl₂]₂N-Pivaloyl-1-naphthylamine, Unsymmetrical alkyneSubstituted Naphthalenes

Metal-Free and Organocatalytic Transformations

Recently, there has been a surge in the development of metal-free and organocatalytic methods to circumvent the cost and potential toxicity associated with transition metals. rsc.org These approaches often utilize small organic molecules as catalysts or employ reaction conditions that facilitate the desired transformations without a metal. rsc.org

For the synthesis of aminonaphthalenes, iodine-mediated or catalyzed reactions have shown considerable promise. For example, an iodine-catalyzed aerobic oxidative C-H/N-H annulation of enamines with aldehydes and ketones can provide a pathway to substituted naphthalenes. Another metal-free strategy involves the annulation of 2-alkenylphenols with naphthalen-2-amines to construct nitrogen-containing polycyclic aromatic compounds.

Organocatalysis can also be integrated into cascade reactions that lead to aminonaphthalene derivatives. For instance, a base-catalyzed domino reaction of 2-(2-nitrovinyl)benzaldehydes with 1,3-dicarbonyl compounds can produce functionalized naphthalen-2-amines. While these specific examples may not directly yield this compound, they illustrate the potential of metal-free and organocatalytic strategies in accessing the core aminonaphthalene structure. nih.govrsc.orgresearchgate.net

Compound Names Mentioned in this Article

Emerging Synthetic Techniques

Mechanochemical Synthesis of Aminophenylnaphthalene Analogs

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a compelling solvent-free alternative for organic synthesis. While specific research on the mechanochemical synthesis of this compound is not extensively documented, the principles of this technique have been successfully applied to the synthesis of analogous structures, highlighting its potential.

Mechanochemical methods, typically employing ball mills, can facilitate reactions that are sluggish or require harsh conditions in solution. For instance, the combination of mechanochemistry with organocatalysis has been explored for various stereoselective reactions. beilstein-journals.org An intriguing aspect is the potential for primary amine-catalyzed reactions under ball milling conditions, which could be adapted for the synthesis of aminonaphthalene derivatives. beilstein-journals.org The energy generated in a mixer mill can be sufficient to drive reactions even without a catalyst, although this may impact stereoselectivity. beilstein-journals.org

The key advantages of mechanochemical synthesis include significantly reduced reaction times, often from days to hours, and the elimination of bulk solvents, which aligns with the principles of green chemistry. beilstein-journals.org For example, while some reactions under traditional conditions require up to 168 hours, mechanochemical approaches can be completed in a fraction of that time. beilstein-journals.org

Table 1: Comparison of Mechanochemical Synthesis with Traditional Methods for Analogous Reactions

FeatureMechanochemical SynthesisTraditional Solution-Phase Synthesis
Solvent Use Minimal to noneOften requires large volumes of solvent
Reaction Time Can be significantly shorter (e.g., hours) beilstein-journals.orgCan be lengthy (e.g., days) beilstein-journals.org
Energy Input Mechanical force (milling)Thermal energy (heating/refluxing)
Potential Demonstrated for stereoselective additions and amine-catalyzed reactions beilstein-journals.orgEstablished for a wide range of reactions

Photochemical and Electrochemical Approaches in Naphthalene Derivatization

Photochemical and electrochemical methods offer unique pathways for the derivatization of aromatic compounds like naphthalene, often proceeding through reactive intermediates that are inaccessible via thermal methods. These techniques can provide high selectivity and are often conducted under mild conditions.

Photochemical Approaches:

Photochemistry utilizes light to promote electrons to higher energy states, leading to specific chemical transformations. In the context of naphthalene derivatives, photo-excited naphthalene can undergo reduction in the presence of a suitable reagent like triethylamine, likely via an electron-transfer mechanism to form dihydronaphthalenes. rsc.org While this demonstrates the reactivity of the naphthalene core under photochemical conditions, specific applications to form amino-substituted phenylnaphthalenes would require further development of appropriate reaction systems.

More broadly, photochemical methods have been developed for the preparation of amino acid derivatives. For example, a novel resin with a photoreactive linker has been used to synthesize amino acid-α-phenylthioesters. utep.edu This process involves the illumination with UV light to generate a reactive ester, which then reacts to form the final product in high yield and purity. utep.edu This highlights the potential of light-mediated reactions in the synthesis of complex molecules containing amino and phenyl groups.

Electrochemical Approaches:

Electrochemical synthesis uses an electric current to drive chemical reactions. This technique has been successfully employed for the synthesis of N-phenyl amino acid derivatives through a C–C coupling reaction. rsc.org These reactions can be carried out in an undivided cell using specific electrode combinations, often resulting in short reaction times and high purity of the final products without the formation of significant side products. rsc.orgnih.gov The final products can often be purified by simple recrystallization. rsc.org

The electrochemical approach has been shown to be effective for various substituted aromatic compounds. For instance, the presence of polar groups on the phenyl ring can influence the biological activity of the synthesized molecules. rsc.org The mechanism often involves the formation of reactive radical intermediates. nih.gov

Table 2: Overview of Emerging Synthetic Techniques for Naphthalene Derivatization

TechniquePrinciplePotential Application for this compoundKey Findings from Analogous Systems
Mechanochemistry Use of mechanical force to induce reactionsSolvent-free synthesis from appropriate precursorsCan significantly reduce reaction times and solvent use beilstein-journals.org
Photochemistry Use of light to initiate chemical reactionsSelective functionalization of the naphthalene corePhoto-excited naphthalene can be reduced rsc.org; Photoreactive linkers used for amino acid derivative synthesis utep.edu
Electrochemistry Use of electric current to drive reactionsControlled synthesis through redox reactionsEfficient synthesis of N-phenyl amino acid derivatives with high purity rsc.orgnih.gov

Computational Chemistry and Theoretical Studies on 2 Amino 4 Phenylnaphthalene Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure to predict a wide array of properties. cond-mat.de DFT methods are used to study the interaction between organic molecules and surfaces, elucidating mechanisms at a molecular level. jeires.com By analyzing quantum parameters, researchers can gain valuable insights into molecular behavior. jeires.com

Conformational analysis involves systematically exploring different spatial arrangements (conformers) to identify the lowest energy structure. ucsb.edu For biaryl systems like 2-Amino-4-phenylnaphthalene, the rotation around the single bond connecting the two aromatic rings is a primary source of conformational variability. tandfonline.comaip.org DFT calculations are employed to map the potential energy surface as a function of this torsional angle. Studies on similar biphenyl (B1667301) systems have shown that the molecule can adopt different low-energy conformations, such as a planar or a twisted arrangement. tandfonline.com The presence of the amino group on the naphthalene (B1677914) ring can influence the rotational barrier and the stability of specific conformers through electronic effects and potential intramolecular hydrogen bonding. Theoretical calculations can predict the energy barriers for interconversion between different atropisomers (stereoisomers arising from hindered rotation). acs.org

Table 1: Key Torsional Angles in Biaryl Systems

SystemStudied FeatureTypical Dihedral Angle (°)Computational Method
BiphenylTorsional twist of phenyl rings~0-22Molecular Dynamics tandfonline.com
Biphenyl DerivativesInternal rotationVaries with substituentsAb initio electronic structure methods aip.org
Naphthalene-substituted BiphenylsAtropisomerization barriersVariesQuantum-chemical calculations acs.org

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino-substituted naphthalene ring, reflecting its electron-donating character. Conversely, the LUMO is likely distributed across the π-system of both the naphthalene and phenyl rings. The introduction of substituent groups, such as the amino group, can significantly alter the energy levels of the frontier orbitals. rsc.org An out-of-phase mixing of orbitals on the naphthalene core and the amino group can lead to an elevated HOMO energy. rsc.org A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov DFT calculations are routinely used to compute these orbital energies and visualize their spatial distribution, providing insights into the molecule's electronic transitions and reactive sites. jeires.comjeires.com

Table 2: Frontier Orbital Parameters from DFT Studies on Related Aromatic Amines

Compound/SystemEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Key Finding
Generic Aromatic Amine-5.28-1.274.01Charge transfer occurs within the molecule. malayajournal.org
Prodan (Naphthalene Derivative)N/AN/AN/AAmino group elevates HOMO energy. rsc.org
Phenylamine-Substituted DiarylethenesVariesVariesVariesProtonation of the amino group significantly lowers both HOMO and LUMO energy levels. icrc.ac.ir
Naphthalene with Phenyl GroupVariesVaries~3.5-4.5The HOMO-LUMO gap is influenced by the nature of substituent groups. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution from the molecule's electrons and nuclei, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.netresearchgate.net The MEP is mapped onto the molecule's surface using a color scale, where red typically indicates the most negative (electron-rich) potential, blue indicates the most positive (electron-poor) potential, and green represents neutral regions. researchgate.netresearchgate.net

In this compound, an MEP analysis would highlight the nitrogen atom of the amino group and the π-electron clouds of the aromatic rings as regions of negative potential (red/yellow), making them susceptible to electrophilic attack. researchgate.net The hydrogen atoms of the amino group, in contrast, would appear as regions of positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net MEP analysis is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other reactants. malayajournal.orgresearchgate.net

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data. mdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. For this compound, characteristic N-H stretching vibrations of the amino group are expected in the range of 3300-3500 cm⁻¹. mdpi.com C-H stretching from the aromatic rings and C=C stretching within the rings would also be prominent features. Comparing the computed frequencies with experimental IR data helps to confirm the presence of specific functional groups and validate the optimized molecular structure. mdpi.comanalis.com.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules. nih.gov For this compound, the calculations would predict distinct signals for the protons and carbons of the phenyl and naphthalene rings, as well as for the amino group protons. The predicted chemical shifts, when compared to experimental spectra, provide definitive evidence for the molecular structure and can help in assigning specific resonances. researchgate.netschrodinger.com

Table 3: Predicted Spectroscopic Data for Similar Functional Groups

SpectroscopyFunctional GroupPredicted Range/ValueSource Reference
IRAmino (N-H) Stretching3300 - 3500 cm⁻¹ mdpi.com
IRAmino (N-H) Bending1606 - 1654 cm⁻¹ mdpi.com
¹H-NMRAmino (-NH₂) ProtonsBroad singlet, ~4.5 - 5.5 ppm researchgate.net
¹³C-NMRAromatic Carbons~110 - 150 ppm researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions of a system over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and thermodynamic properties of a molecule, revealing how it behaves in a more realistic, dynamic environment. rsc.orgmpg.de

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling, primarily through molecular docking and molecular dynamics simulations, is a cornerstone of modern drug discovery. These computational techniques predict the binding orientation and affinity of a ligand to the active site of a protein receptor. For systems involving this compound derivatives, these models are crucial for elucidating their mechanism of action and guiding the design of more potent and selective agents.

Molecular docking studies on analogous structures, such as 2-amino-1,4-naphthoquinones and melatonergic ligands, reveal common interaction patterns that are likely relevant to this compound. researchgate.netnih.gov The core structure, featuring an amino group and aromatic rings, allows for a variety of interactions:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, forming critical interactions with amino acid residues like aspartate, glutamate, or serine in a receptor's binding pocket.

Hydrophobic and π-π Interactions: The planar naphthalene ring system and the phenyl substituent provide extensive surfaces for hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The distribution of electron density across the molecule, influenced by various substituents, can lead to favorable electrostatic interactions with the receptor.

In a typical modeling workflow, a high-resolution crystal structure of the target receptor is obtained, or a homology model is built. researchgate.net The this compound derivative is then computationally placed into the receptor's binding site. Docking algorithms explore various conformations and orientations of the ligand, scoring them based on a force field that estimates the binding energy. biorxiv.org Subsequent molecular dynamics simulations can then be used to assess the stability of the predicted ligand-receptor complex over time, providing insights into the dynamic nature of the binding. nih.govbiorxiv.org For example, studies on dopamine (B1211576) receptor antagonists have used these methods to generate energy profiles that detail the stability of the ligand-receptor complexes. biorxiv.org

Table 1: Potential Intermolecular Interactions in Ligand-Receptor Modeling of this compound Scaffolds This table is a generalized representation based on the functional groups of the core molecule and findings from related compounds.

Interaction Type Molecular Feature of Ligand Potential Interacting Residue in Receptor
Hydrogen Bond (Donor) Amino group (-NH₂) Aspartate, Glutamate, Serine, Threonine
π-π Stacking Naphthalene Ring, Phenyl Ring Phenylalanine, Tyrosine, Tryptophan
Hydrophobic Naphthalene Ring, Phenyl Ring Leucine, Isoleucine, Valine, Alanine
Cation-π Phenyl Ring Lysine, Arginine

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com These models are invaluable for predicting the activity of unsynthesized molecules, thereby prioritizing synthetic efforts towards the most promising candidates. researchgate.net

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This dataset is typically divided into a training set for model development and a test set for external validation. imist.ma

Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Validation: The model's statistical significance and predictive power are rigorously assessed through internal validation (e.g., cross-validation) and external validation using the test set. allsubjectjournal.com

For heterocyclic systems similar to this compound, QSAR studies have identified several key descriptors that often govern their activity. dntb.gov.ua For instance, in a study of 1,2,4-triazine-3(2H)-one derivatives, absolute electronegativity and water solubility were found to significantly influence inhibitory activity. dntb.gov.ua Similarly, for substituted 2-aminopyridine (B139424) derivatives, pharmacophore properties related to hydrogen bond donors and acceptors, as well as aromatic features, were crucial for activity. nih.gov A QSAR model for this compound derivatives would likely find that a combination of electronic descriptors (e.g., HOMO/LUMO energies, dipole moment) and steric/topological descriptors (e.g., molecular volume, connectivity indices) are critical for predicting their biological function.

Table 2: Representative Molecular Descriptors Used in QSAR Studies This table lists common descriptors that would be considered in a QSAR analysis of this compound derivatives.

Descriptor Class Example Descriptors Information Encoded
Electronic Dipole Moment, HOMO/LUMO Energies, Atomic Charges Electron distribution, reactivity, polarizability
Steric/3D Molecular Volume, Surface Area, Ovality Size and shape of the molecule
Topological Wiener Index, Kier & Hall Connectivity Indices Molecular branching and connectivity
Physicochemical LogP (Octanol-Water Partition Coefficient), Molar Refractivity Lipophilicity and polarizability
Thermodynamic Heat of Formation, Hydration Energy Stability and solubility

Theoretical Prediction of Optical Properties

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with a donor-π-acceptor (D-π-A) architecture often exhibit significant NLO responses. The this compound scaffold can be considered a D-π system, where the amino group acts as an electron donor and the naphthalene moiety serves as the π-conjugated bridge.

Theoretical calculations, particularly using Density Functional Theory (DFT), are employed to predict the NLO properties of molecules. nih.govbohrium.com The key parameters calculated are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are microscopic measures of the second- and third-order NLO response, respectively. nih.govmdpi.com

Computational studies on similar D-π-A systems demonstrate that modifying the donor, acceptor, and π-linker components can tune the NLO properties. researchgate.net For instance, calculations on fluorene-based chromophores showed that extending the π-conjugation and strengthening the acceptor group leads to a smaller HOMO-LUMO energy gap and a dramatically enhanced hyperpolarizability. researchgate.net A study on 2-amino-4,6-diphenylnicotinenitrile, a closely related structure, used the Z-Scan technique to experimentally characterize its NLO properties and determined its nonlinear refractive index (η₂) and nonlinear absorption coefficient (β). researchgate.net Theoretical DFT calculations for such compounds would involve optimizing the molecular geometry and then computing the polarizability and hyperpolarizability tensors using a suitable functional and basis set, often including solvent effects via a continuum model. bohrium.com

Table 3: Theoretically Calculated NLO Properties for a Representative Donor-π-Acceptor Compound Data adapted from a DFT study on a fluorene-based dye (JK-201) to illustrate typical values. researchgate.net Calculations were performed to predict NLO response.

Property Symbol Calculated Value Unit
First Hyperpolarizability βtot 294.89 x 10⁻³⁰ esu
Linear Polarizability ⟨α⟩ 722.51 a.u.
HOMO-LUMO Energy Gap ΔE 2.65 eV

Photophysical Behavior Modeling

Theoretical modeling of photophysical properties provides fundamental insights into the absorption and emission of light by molecules, which is essential for applications like fluorescent probes and sensors. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the excited states of molecules like this compound. researchgate.netmdpi.com

These calculations can predict:

Absorption and Emission Wavelengths: TD-DFT computes the vertical excitation energies, which correspond to the maximum absorption wavelength (λmax). By optimizing the geometry of the first excited state, the emission wavelength (fluorescence) can also be predicted. nih.gov

Solvatochromism: The influence of solvent polarity on the absorption and emission spectra can be modeled using continuum solvation models (e.g., PCM). nih.gov A red shift (bathochromism) in emission with increasing solvent polarity is often indicative of an intramolecular charge transfer (ICT) character in the excited state, a common feature in donor-acceptor molecules. researchgate.net

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a qualitative understanding of the electronic transitions. For many amino-aromatic compounds, the primary electronic transition is a π → π* transition, often with significant charge transfer from the amino group to the aromatic system. analis.com.my

A detailed experimental and computational study on 2-amino-4,6-diphenylnicotinonitriles (APNs), which are structurally analogous to this compound, provides a clear example. nih.gov The study showed that the emission maxima of these compounds were solvent-dependent, with a pronounced red shift observed in polar solvents like DMSO compared to nonpolar solvents like toluene. nih.gov This solvatochromic effect was successfully rationalized by TD-DFT calculations, which confirmed the charge-transfer nature of the excited state.

Table 4: Experimental Fluorescence Emission Maxima (λem) for 2-amino-4,6-diphenylnicotinonitrile (Compound 1 in source) in Various Solvents Data extracted from a study on a closely related analog to demonstrate typical photophysical behavior. nih.gov

Solvent Dielectric Constant (ε) Emission Max (λem) [nm]
Toluene 2.38 405
Dichloromethane (DCM) 8.93 416
Tetrahydrofuran (THF) 7.52 418
Methanol (B129727) (MeOH) 32.7 419
Dimethyl Sulfoxide (DMSO) 46.7 433

Chemical Reactivity, Functional Group Transformations, and Derivatization Strategies of 2 Amino 4 Phenylnaphthalene

Reactions Involving the Amino Group

The primary amino group (-NH₂) is the most reactive functional group in 2-Amino-4-phenylnaphthalene, serving as a nucleophile and a directing group in various chemical transformations. Its reactivity is characteristic of aromatic amines, although influenced by the electronic properties of the phenylnaphthalene system.

The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to attack by electrophilic reagents, leading to acylation and alkylation products.

Acylation of this compound can be readily achieved by treating it with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction converts the primary amine into a more stable and less reactive amide. For instance, reaction with acetyl chloride would yield N-(4-phenylnaphthalen-2-yl)acetamide. This transformation is often employed to protect the amino group during other synthetic steps, as the amide is less prone to oxidation and can moderate the activating effect of the amino group in electrophilic aromatic substitution. libretexts.org The reactivity of the amino group can be influenced by the solvent and the specific acylating agent used. acs.org

Alkylation of the amino group in aromatic amines like this compound can be more challenging to control than acylation. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products, and in some cases, even quaternary ammonium (B1175870) salts. Selective mono-alkylation can sometimes be achieved under specific conditions, for example, through reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. savemyexams.com The use of alcohols as alkylating agents under certain catalytic conditions also provides a pathway for N-alkylation. chemistry.ge

Reaction TypeReagent ExampleProduct TypeNotes
AcylationAcetyl chloride, Acetic anhydride (B1165640)N-Acyl-2-amino-4-phenylnaphthaleneGenerally high-yielding; used for protection. libretexts.org
AlkylationAlkyl halideN-Alkyl- and N,N-Dialkyl-2-amino-4-phenylnaphthaleneCan lead to over-alkylation; selectivity is a challenge. savemyexams.com
Reductive AminationAldehyde/Ketone, NaBH₃CNN-Alkyl-2-amino-4-phenylnaphthaleneOffers better control for mono-alkylation.

The primary aromatic amino group of this compound can be converted into a diazonium salt, a highly versatile intermediate in organic synthesis. This transformation, known as diazotization, is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). chemistry.geuomustansiriyah.edu.iq

The resulting 4-phenylnaphthalene-2-diazonium salt is a reactive species that can undergo a variety of subsequent reactions. One of the most significant applications is in azo coupling reactions , where the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds (coupling components), such as phenols or other anilines, to form highly colored azo compounds. These azo dyes are of significant industrial importance. For example, coupling of the diazotized this compound with a suitable coupling component could produce a variety of novel azo dyes. chemistry.geuomustansiriyah.edu.iq

Beyond azo coupling, diazonium salts are valuable intermediates for introducing a wide range of substituents onto the naphthalene (B1677914) ring in place of the original amino group. These transformations, often catalyzed by copper salts (Sandmeyer reaction), allow for the synthesis of various derivatives that are not easily accessible through other routes.

ReactionReagent(s)Product
DiazotizationNaNO₂, HCl (aq), 0-5 °C4-Phenylnaphthalene-2-diazonium chloride
Azo CouplingActivated Aromatic Compound (e.g., Phenol)Azo dye
Sandmeyer Reaction (Halogenation)CuCl / CuBr / KI2-Chloro/Bromo/Iodo-4-phenylnaphthalene
Sandmeyer Reaction (Cyarbonylation)CuCN2-Cyano-4-phenylnaphthalene
Schiemann ReactionHBF₄, then heat2-Fluoro-4-phenylnaphthalene
HydrolysisH₂O, H⁺, heat4-Phenylnaphthalen-2-ol

Reactions on the Naphthalene Ring System

The naphthalene ring of this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.

In this compound, both the amino group and the phenyl group influence the position of incoming electrophiles. The amino group (-NH₂) is a powerful activating and ortho-, para-directing group. libretexts.org The phenyl group is a weakly activating, ortho-, para-directing group. In the context of the naphthalene ring system, electrophilic substitution is generally favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the carbocation intermediate formed during α-attack. psu.edu

For this compound, the directing effects of the substituents must be considered:

The amino group at C2 strongly activates the ring and directs incoming electrophiles to the ortho positions (C1 and C3).

The phenyl group at C4 also directs ortho and para, but its influence is weaker than the amino group.

Given these factors, electrophilic substitution is most likely to occur at the C1 and C3 positions, which are ortho to the strongly activating amino group. The C1 position is also an α-position of the naphthalene ring, making it particularly favored. The C3 position, while ortho to the amino group, is a β-position and may be sterically hindered by the adjacent C4-phenyl group. Therefore, the primary product of electrophilic aromatic substitution on this compound is expected to be the 1-substituted derivative. It is often necessary to protect the highly reactive amino group via acylation to prevent side reactions and control the regioselectivity. libretexts.org

Nucleophilic aromatic substitution (NAS) is less common for electron-rich aromatic systems like naphthalene and typically requires the presence of strong electron-withdrawing groups (EWGs) on the ring and a good leaving group. The unsubstituted this compound is not expected to readily undergo NAS.

For NAS to occur, the naphthalene ring would need to be substituted with potent electron-withdrawing groups, such as nitro (-NO₂) groups, and have a suitable leaving group, like a halide, at the position of nucleophilic attack. Under these conditions, a nucleophile could displace the leaving group. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of EWGs is crucial for stabilizing this intermediate.

Strategic Derivatization for Enhanced Analytical Techniques

The chemical reactivity of this compound can be exploited to enhance its detection and quantification in various analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). jfda-online.comjournalajacr.com Derivatization is often employed to improve the chromatographic properties or the detectability of the analyte. koreascience.kr

For HPLC analysis , the primary amino group can be derivatized with a reagent that introduces a chromophore or a fluorophore, significantly enhancing UV-Vis or fluorescence detection. Common derivatizing agents for primary amines include:

Dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride): Reacts with the amino group to produce a highly fluorescent derivative, allowing for detection at very low concentrations. nih.gov

Fluorescamine and o-phthalaldehyde (B127526) (OPA): These reagents react with primary amines to form fluorescent products. koreascience.kr

1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's reagent): This reagent forms a dinitrophenyl (DNP) derivative with a strong UV chromophore. koreascience.kr

For GC-MS analysis , the polarity of the amino group must be reduced to increase the volatility of the compound. This is typically achieved through:

Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) introduces a non-polar acyl group and a fluorinated tag that can enhance detection by electron capture detection (ECD) or provide characteristic mass spectral fragmentation patterns. nih.gov

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen of the amino group with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility. researchgate.net

Alkylation: Chloroformates, such as methyl chloroformate (MCF), can be used to derivatize amines, yielding more volatile and stable derivatives suitable for GC-MS analysis. nih.govresearchgate.net

The choice of derivatization strategy depends on the analytical technique, the required sensitivity, and the nature of the sample matrix.

Chromophore and Fluorophore Tagging for Spectroscopic Detection

The primary amino group of this compound serves as a key functional handle for the introduction of chromophoric and fluorophoric tags. This derivatization strategy is pivotal for enhancing the spectroscopic detection of the molecule, particularly in complex biological matrices where inherent signals may be weak or subject to interference. The process typically involves the reaction of the amine with a labeling reagent that contains a system of conjugated π-electrons, which is responsible for the absorption of ultraviolet or visible light (a chromophore), or a moiety that can absorb light and subsequently emit it at a longer wavelength (a fluorophore).

A variety of reagents are available for this purpose, each with distinct spectral properties and reactivity. For instance, reagents like p-nitroanilide (pNA) can be coupled to the amino group, and the resulting derivative can be quantified by measuring its absorbance, often around 405 nm. bachem.com Another common approach involves the use of fluorogenic reagents, which are themselves non-fluorescent or weakly fluorescent but become highly fluorescent upon reaction with an amine. This "turn-on" fluorescence provides a high signal-to-noise ratio, which is advantageous for trace analysis.

Examples of fluorophores that can be conjugated to this compound include those based on coumarin (B35378) and benzofurazan (B1196253) structures. 7-Amido-4-methylcoumarin (AMC) is a widely used fluorophore that can be attached to the amino group. bachem.com The resulting derivative exhibits strong fluorescence, typically with excitation wavelengths around 360-380 nm and emission in the 440-460 nm range. bachem.com The fluorescence of such coumarin derivatives is generally stable over a range of physiological pH values. bachem.com

Another class of reagents for fluorescent labeling are those that operate on the principle of Förster Resonance Energy Transfer (FRET). In this strategy, a substrate is designed with a fluorophore and a quencher molecule in close proximity. ibs.fr When the molecule is intact, the fluorescence of the fluorophore is suppressed by the quencher. Upon cleavage of a specific bond by an enzyme, the fluorophore and quencher are separated, leading to a significant increase in fluorescence. While this is more common in peptide substrates, the principle can be adapted. For instance, a derivative of this compound could be synthesized to incorporate a fluorophore like 2-aminobenzoyl (Abz), with a quencher such as 2,4-dinitrophenyl (Dnp) attached elsewhere on the molecule. bachem.com The cleavage of a linker would then result in a detectable fluorescent signal.

The choice of chromophore or fluorophore depends on several factors, including the desired wavelength of detection, the quantum yield of the fluorophore, and the chemical stability of the resulting derivative. The environment surrounding the fluorophore can also significantly impact its photophysical properties. nih.gov For instance, the protein barrel in Green Fluorescent Protein (GFP) provides a sterically constrained environment for its chromophore, enhancing its quantum yield. ibs.fr Similarly, the local environment around a tagged this compound molecule can influence its fluorescence.

Table 1: Examples of Chromophoric and Fluorophoric Tagging Reagents for Amines

Reagent Type Example Reagent Typical Excitation (nm) Typical Emission (nm) Detection Method
Chromogenic p-Nitroanilide (pNA) - - Absorbance at ~405 nm bachem.com
Fluorogenic 7-Amido-4-methylcoumarin (AMC) 360-380 bachem.com 440-460 bachem.com Fluorescence
FRET Pair (Fluorophore) 2-Aminobenzoyl (Abz) 320 bachem.com 420 bachem.com Fluorescence (with quencher)
FRET Pair (Quencher) 2,4-Dinitrophenyl (Dnp) - - Quenches fluorescence
Fluorogenic Dansyl Chloride (DNS-Cl) ~335 ~520 Fluorescence
Fluorogenic Fluorescamine ~390 ~475 Fluorescence

Modifications for Mass Spectrometry Signal Enhancement

One common strategy is to introduce a permanently charged group or a group that is easily protonated. This can significantly improve the efficiency of ESI, which relies on the formation of charged droplets in an electric field. By converting the neutral amino group into a more basic or permanently charged moiety, the analyte's response in positive-ion mode ESI-MS can be substantially increased.

Furthermore, derivatization can be used to improve the surface activity of an analyte, which can lead to enhanced signal intensity. researchgate.net In ESI, analytes with higher surface activity tend to be enriched at the surface of the evaporating droplets, leading to more efficient ion formation. Chemical modifications can alter the hydrophobicity of this compound, which in turn can affect its ionization efficiency. americanpharmaceuticalreview.com

In the context of MALDI-MS, matrix additives can play a crucial role in signal enhancement. While not a direct derivatization of the analyte, the choice of co-matrix can significantly impact the ionization process. For instance, the use of ammonium fluoride (B91410) (NH4F) as a matrix additive has been shown to enhance the signal of certain lipids in negative-ion mode by promoting deprotonation. chemrxiv.org While this is an example with lipids, similar principles of using additives to facilitate ionization could be explored for derivatives of this compound.

Another approach to enhance MS signals is to reduce the flow rate of the liquid chromatography eluent into the mass spectrometer. lcms.cz Microflow LC-MS systems operate at much lower flow rates than traditional systems, which leads to smaller initial droplet sizes in the ESI source. lcms.cz This results in more efficient desolvation and a higher concentration of the analyte entering the mass spectrometer, ultimately leading to significant signal enhancement. lcms.cz While this is an instrumental rather than a chemical modification, it is an important consideration for optimizing the detection of this compound and its derivatives.

Table 2: Strategies for Mass Spectrometry Signal Enhancement of Amines

Strategy Method Principle of Enhancement
Chemical Derivatization Introduction of a permanently charged group Increases ionization efficiency in ESI by creating a pre-charged analyte.
Chemical Derivatization Introduction of a highly basic group Promotes protonation in positive-ion mode ESI, leading to a stronger signal.
Chemical Derivatization Altering hydrophobicity Can improve surface activity in ESI droplets, leading to more efficient ion formation. americanpharmaceuticalreview.com
Instrumental Optimization Microflow LC-MS Smaller ESI droplets lead to more efficient desolvation and increased ion signal. lcms.cz
Matrix Modification (MALDI) Use of co-matrix additives Can facilitate the ionization process by promoting protonation or deprotonation. chemrxiv.org

Derivatization for Chromatographic Separation Optimization

Derivatization of this compound is a powerful tool for optimizing its separation by chromatographic techniques, particularly high-performance liquid chromatography (HPLC). The primary amino group provides a reactive site for the attachment of various chemical moieties that can alter the molecule's polarity, size, and interaction with the stationary phase, thereby improving resolution, peak shape, and retention time.

One of the main reasons for derivatizing amines for chromatography is to improve their retention characteristics on reversed-phase (RP) columns. nih.govactascientific.com Amines can sometimes exhibit poor peak shapes due to their interaction with residual silanol (B1196071) groups on the silica-based stationary phase. By converting the basic amino group into a less polar derivative, these undesirable interactions can be minimized, leading to sharper and more symmetrical peaks.

A wide array of derivatizing reagents is available for this purpose. For instance, reaction with dansyl chloride (DNS-Cl) not only introduces a fluorescent tag but also increases the hydrophobicity of the molecule, leading to stronger retention on a C18 column. researchgate.net Similarly, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common strategy that adds a bulky, nonpolar group, which can significantly alter the chromatographic behavior of the analyte. researchgate.netresearchgate.net

The choice of derivatizing reagent can be tailored to the specific requirements of the separation. For example, if a mixture contains compounds with similar retention times to this compound, derivatization can be used to shift its retention time to a region of the chromatogram with less interference. This is particularly useful in the analysis of complex samples.

Furthermore, derivatization can be employed to introduce a chiral center into the molecule, allowing for the separation of enantiomers on a chiral stationary phase or after reaction with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column. nanobioletters.com For instance, chiral reagents based on cyanuric chloride have been used to derivatize racemic amino alcohols into diastereomeric derivatives that can be separated by RP-HPLC. nanobioletters.com

The optimization of the derivatization reaction itself is also crucial for achieving reproducible and accurate results. Factors such as the concentration of the reagent, reaction time, temperature, and pH must be carefully controlled to ensure complete and consistent derivatization. researchgate.net

Table 3: Common Derivatizing Reagents for Chromatographic Optimization of Amines

Derivatizing Reagent Abbreviation Key Feature of Derivative Impact on Chromatography
Dansyl Chloride DNS-Cl Increased hydrophobicity, fluorescent Increased retention on RP columns, improved peak shape, fluorescence detection. researchgate.net
9-Fluorenylmethyl chloroformate FMOC-Cl Bulky, nonpolar, fluorescent Significant shift in retention time, improved peak shape, fluorescence detection. researchgate.netresearchgate.net
Phenyl isothiocyanate PITC Phenylthiocarbamoyl (PTC) derivative Allows for UV detection and can improve separation of amino compounds.
o-Phthalaldehyde OPA Fluorescent isoindole derivative Rapid reaction, provides fluorescence detection, suitable for pre- or post-column derivatization. actascientific.com
N,N-diethyl-2,4-dinitro-5-fluoroaniline --- Dinitrophenyl derivative Stable derivative, allows for spectrophotometric detection. nih.gov

Advanced Applications in Materials Science and Chemical Innovation of 2 Amino 4 Phenylnaphthalene Derivatives

Role in Functional Organic Materials

The inherent photophysical properties of the aminophenylnaphthalene scaffold, characterized by a conjugated π-system, make its derivatives highly suitable for applications in functional organic materials where light emission and detection are paramount.

The development of materials for optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs), relies on molecules with high thermal stability, good film-forming properties, and efficient electroluminescence. The phenylnaphthalene core is a well-established building block for blue-light-emitting materials, a crucial component for full-color displays. researchgate.net The incorporation of amino groups and other substituents can tune the electronic and photophysical properties of these materials. nih.gov

Derivatives of 2-Amino-4-phenylnaphthalene are explored for their potential as emitters or hosts in OLEDs. The rigid naphthalene (B1677914) structure provides high thermal stability, while the amino group can serve as an electron-donating moiety, influencing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for matching the energy levels of other layers within an OLED device to ensure efficient charge injection and recombination. nih.gov For instance, fluorene (B118485) derivatives with various substituents have been synthesized and studied for their applicability in OLEDs, demonstrating how molecular structure influences π-conjugation and emission properties. nih.gov Similarly, phenanthrene (B1679779) derivatives have been shown to serve as effective emitters for OLEDs. academie-sciences.fr The combination of the phenyl and naphthalene units in this compound derivatives offers a robust framework for developing new blue-emitting materials with potentially high quantum efficiencies. researchgate.net

Table 1: Photophysical Properties of Representative Emitters for OLEDs This table presents data for related compounds to illustrate key optoelectronic parameters.

Compound Type Absorption Max (nm) Emission Max (nm) Energy Gap (eV) Source(s)
Fluorene Derivative 1 ~370 ~415 3.05 nih.gov
Fluorene Derivative 2 ~370 ~420 3.01 nih.gov
Phenylmethylene Pyridineacetonitrile (o-DBCNPy) 408 510 - mdpi.com
Phenylmethylene Pyridineacetonitrile (p-DBCNPy) 412 520 - mdpi.com

The fluorescence of aminonaphthalene derivatives is often sensitive to the local environment, a property known as solvatochromism. This makes them excellent candidates for designing fluorescent probes and chemical sensors. nih.gov The emission spectra of these compounds can shift in response to changes in solvent polarity, the presence of metal ions, or other analytes. nih.govrsc.org

For example, poly(1-aminonaphthalene) has been successfully employed as a selective and sensitive "turn-off" fluorescent sensor for detecting Fe³⁺ ions in water. nih.gov The mechanism involves the quenching of fluorescence upon binding of the metal ion to the polymer. Similarly, derivatives of amino-1,8-naphthalimide are widely used as fluorescent chemosensors for detecting various species, including hazardous chemicals like phosgene. rsc.org The fluorescence of these naphthalimides is highly dependent on the substitution pattern of the amino group on the naphthalene ring. rsc.org Derivatives of this compound can be functionalized to create specific binding sites, allowing for the design of highly selective sensors where the interaction with an analyte triggers a measurable change in the fluorescence signal.

Table 2: Solvent-Dependent Fluorescence of a Representative Aminonaphthalimide (3APNI) This table demonstrates the solvatochromic effect, where fluorescence emission changes with solvent polarity, a key principle in sensor design.

Solvent Polarity (ET(30)) Emission Max (nm) Fluorescence Quantum Yield (ΦF) Source(s)
Hexane 31.0 429 0.61 rsc.org
Toluene 33.9 459 0.70 rsc.org
Tetrahydrofuran (THF) 37.4 508 0.44 rsc.org
Dichloromethane (DCM) 41.1 523 0.28 rsc.org
Acetonitrile 46.0 534 0.08 rsc.org
Methanol (B129727) 55.5 564 0.01 rsc.org

Coordination Chemistry: Ligand Design and Metal Complexation

The amino group of this compound provides a nitrogen donor atom, making its derivatives effective ligands for coordinating with metal ions. The resulting metal complexes have applications ranging from catalysis to materials science.

Metal complexes of aminophenylnaphthalene ligands are typically synthesized by reacting the ligand with a suitable metal salt in a solvent. core.ac.ukresearchgate.net Common methods involve the condensation of the amino group with an aldehyde to form a Schiff base ligand, which is then complexed with a metal ion. core.ac.ukitera.ac.idekb.eg Alternatively, direct complexation of the aminophenylnaphthalene derivative with metal halides or acetates can be performed. researchgate.net

For instance, a general procedure involves dissolving the aminonaphthalene-based ligand in an alcoholic solvent, such as methanol or ethanol, and adding a solution of the metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) in the same solvent. researchgate.netmdpi.com The mixture is often refluxed for several hours, during which the complex precipitates out of the solution. rdd.edu.iq The resulting solid complex can then be filtered, washed, and dried. The stoichiometry of the final complex, typically with a metal-to-ligand ratio of 1:1 or 1:2, depends on the metal ion, the ligand structure, and the reaction conditions. core.ac.ukrdd.edu.iq

The stability and properties of metal complexes are dictated by the nature of the metal ion and the ligand. dalalinstitute.com For aminophenylnaphthalene ligands, coordination typically occurs through the nitrogen atom of the amino group, which acts as a Lewis base. biointerfaceresearch.com The large, planar phenylnaphthalene backbone can also play a significant role in stabilizing the complex through non-covalent interactions, such as π-π stacking. nih.gov In some cases, these ligands can bind to a metal in an intercalative mode, particularly in interactions with biological macromolecules like DNA. researchgate.netnih.gov

The stability of these complexes is governed by several factors. The hard and soft acid-base (HSAB) principle is a key determinant, where hard metal ions (e.g., Fe³⁺, Cr³⁺) prefer hard donor atoms (like oxygen or nitrogen), and soft metal ions (e.g., Ag⁺, Pt²⁺) prefer soft donors. dalalinstitute.combiointerfaceresearch.com The amino group's nitrogen is a borderline-to-hard donor, allowing it to form stable complexes with a wide range of transition metals. arabjchem.org The chelate effect also significantly enhances stability; if the ligand is polydentate (binding through multiple atoms), it forms a ring structure with the metal ion, which is entropically more favorable than coordination with multiple monodentate ligands. slideshare.net

Table 3: Key Factors Affecting the Stability of Metal Complexes

Factor Influence on Stability Source(s)
Metal Ion: Charge Higher positive charge generally increases stability. dalalinstitute.com
Metal Ion: Size Smaller ionic radius for a given charge generally increases stability. dalalinstitute.combiointerfaceresearch.com
Ligand: Basicity More basic ligands are stronger electron donors and form more stable bonds. slideshare.netresearchgate.net
Ligand: Chelation Multidentate ligands (chelating agents) form more stable complexes than monodentate ligands. slideshare.net
Ligand: Steric Hindrance Bulky groups on the ligand can weaken the metal-ligand bond and decrease stability. dalalinstitute.com

Advanced Catalysis and Reaction Mediums

The structural and electronic properties of this compound derivatives make them suitable for use in advanced catalytic systems. They can function as ligands that modify the activity and selectivity of a metal catalyst or participate directly in catalytic transformations.

The aminonaphthalene framework can be incorporated into pincer ligands, which are known to form exceptionally stable complexes that are highly effective in homogeneous catalysis. acs.org Furthermore, the interaction between a metal center and the π-system of the aromatic rings can influence catalytic outcomes. Research on palladium nanoparticles supported on metal-organic frameworks (MOFs) with different aromatic linkers (phenyl, naphthalene, biphenyl) showed that the nature of the aromatic moiety significantly impacts hydrogenation activity, suggesting a key role for metal-π interactions. rhhz.net

Derivatives of 1-naphthylamine (B1663977) have been shown to be effective substrates in transition-metal-catalyzed C-H functionalization reactions, highlighting the reactivity of this molecular scaffold. acs.org For example, copper-catalyzed C4-H amination and sulfamidation of 1-naphthylamine derivatives have been developed, demonstrating that the naphthalene ring can be selectively functionalized under catalytic conditions. acs.orgmdpi.com The use of a copper-based catalyst for the synthesis of aminonaphthalene derivatives has also been reported, indicating the role of metals in facilitating reactions involving this core structure. researchgate.netresearchgate.net These findings suggest that this compound and its derivatives can serve as valuable ligands or substrates in the development of novel catalytic processes.

Q & A

Basic Research Questions

Q. What are the key toxicological endpoints to evaluate for 2-Amino-4-phenylnaphthalene in experimental models?

  • Methodological Answer : Focus on systemic effects outlined in toxicological inclusion criteria, including hepatic, renal, respiratory, and hematological outcomes. Experimental designs should prioritize dose-response relationships across routes of exposure (oral, inhalation, dermal) and species (human or laboratory mammals). For example, hepatic toxicity can be assessed via histopathology and serum biomarkers (e.g., ALT, AST), while renal effects may involve creatinine clearance and urinalysis .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for sensitivity and specificity. Calibrate with certified reference materials (e.g., 4-Aminophenyl ether standard, as in environmental analysis protocols) to ensure accuracy. Validate methods using spiked recovery experiments in relevant tissues (e.g., liver homogenates) .

Advanced Research Questions

Q. How to design a dose-response study for this compound while minimizing bias?

  • Methodological Answer :

  • Randomization : Administer doses using stratified randomization to ensure equal distribution of confounding factors (e.g., sex, age).
  • Allocation Concealment : Use coded vials or automated dispensing systems to prevent selection bias.
  • Risk of Bias Assessment : Apply criteria from risk-of-bias questionnaires (Table C-7), such as verifying whether outcomes were pre-specified and whether blinding was implemented during data collection .
  • Confidence Rating : Assign initial confidence levels (High to Very Low) based on adherence to these criteria, as per the Toxicological Profile guidelines .

Q. How to resolve contradictions in toxicological data across studies on this compound?

  • Methodological Answer :

  • Data Harmonization : Standardize exposure metrics (e.g., convert doses to mg/kg/day) and adjust for interspecies differences using allometric scaling.
  • Bias Evaluation : Use tools like Table C-6/C-7 to assess study quality. Discard studies with "Very Low" confidence ratings (e.g., incomplete outcome reporting or poor randomization) .
  • Meta-Analysis : Pool data from high-confidence studies and apply statistical models (e.g., fixed/random effects) to quantify heterogeneity. For example, inconsistencies in hepatic toxicity findings may stem from variations in metabolic activation pathways across species .

Q. What literature search strategies are effective for compiling comprehensive data on this compound?

  • Methodological Answer :

  • Query Design : Use Boolean operators to capture synonyms (e.g., "naphthalene derivatives," "polycyclic aromatic hydrocarbons") and research domains (e.g., "toxicokinetics," "gene expression"). Limit results to peer-reviewed studies from 2003 onward to prioritize recent methodologies.
  • Database Selection : Search PubMed, TOXNET, and EPA databases using terms like "this compound AND (toxicity OR pharmacokinetics)". Exclude non-peer-reviewed sources (e.g., vendor catalogs) .

Data Integration and Reporting

Q. How to synthesize fragmented toxicological data into a hazard assessment framework?

  • Methodological Answer :

  • Evidence Mapping : Tabulate outcomes by health effect (Table B-1) and species, highlighting gaps (e.g., limited dermal exposure data).
  • Weight-of-Evidence Approach : Rank findings by study quality (High/Moderate confidence) and consistency. For instance, if multiple high-confidence studies report renal toxicity in rodents, prioritize this endpoint in risk characterization .

Q. What statistical methods are suitable for analyzing non-linear dose-response relationships?

  • Methodological Answer :

  • Benchmark Dose (BMD) Modeling : Use PROAST or EPA BMDS software to estimate the BMDL10 (lower confidence limit of the benchmark dose) for critical effects like hematological changes.
  • Threshold Identification : Apply Hill equation models to detect inflection points in dose-response curves, particularly for endpoints with hormetic effects (e.g., low-dose stimulation, high-dose inhibition) .

Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines in in vivo studies involving this compound?

  • Methodological Answer :

  • 3Rs Principle : Justify animal use via systematic reviews demonstrating no alternative methods (e.g., in silico models). Minimize sample sizes using power analysis.
  • Transparency : Pre-register study protocols on platforms like Open Science Framework and report raw data in appendices (per extended essay guidelines) to facilitate reproducibility .

Retrosynthesis Analysis

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2-Amino-4-phenylnaphthalene
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2-Amino-4-phenylnaphthalene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.